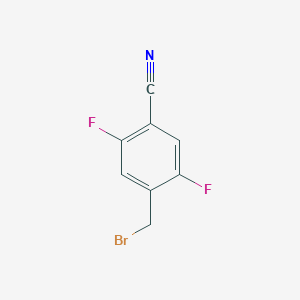

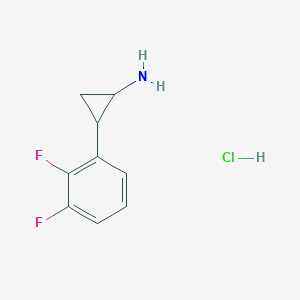

4-(Bromomethyl)-2,5-difluorobenzonitrile

概要

説明

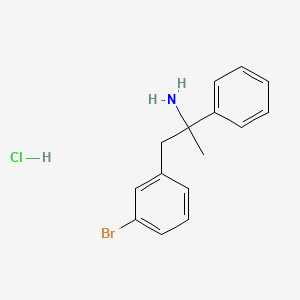

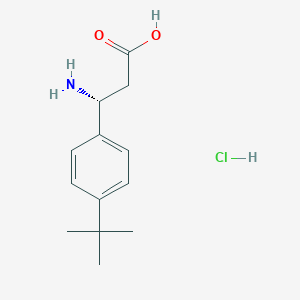

4-(Bromomethyl)benzonitrile is an organic compound used as a building block in organic synthesis . It has a linear formula of BrCH2C6H4CN .

Synthesis Analysis

While specific synthesis methods for 4-(Bromomethyl)-2,5-difluorobenzonitrile are not available, bromomethyl compounds are generally synthesized through radical bromination or electrophilic aromatic substitution .Molecular Structure Analysis

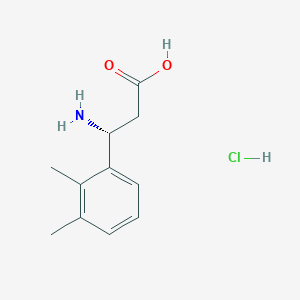

The molecular structure of 4-(Bromomethyl)benzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached . The exact structure of 4-(Bromomethyl)-2,5-difluorobenzonitrile would also include two fluorine atoms on the benzene ring.Physical And Chemical Properties Analysis

4-(Bromomethyl)benzonitrile is a solid at room temperature . It has a melting point of 115-117°C .科学的研究の応用

-

- Application : This compound acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent. It’s also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer, and 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .

- Results or Outcomes : The outcomes of these applications include the production of eprosartan, an effective treatment for hypertension, and temoporfin, a photosensitizer used in photodynamic therapy .

-

- Application : Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies. They serve as vital intermediates in synthetic routes .

- Method of Application : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

- Results or Outcomes : The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .

-

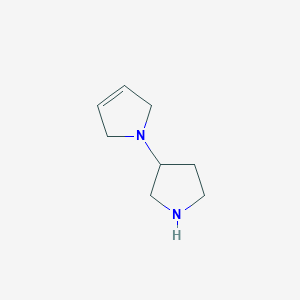

4-(Bromomethyl)-1-azabicyclo [2.2.1]heptane;hydrobromide

- Application : This compound is used in the synthesis of 7-azabicyclo [2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid.

- Results or Outcomes : The outcomes of these applications include the production of rigid, non-chiral analogues of biologically relevant compounds.

-

- Application : Bromothymol Blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results or Outcomes : The outcomes of these applications include the ability to measure the pH of a solution, which can be crucial in many scientific and industrial processes .

-

- Application : This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent. Further, it is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

- Results or Outcomes : The outcomes of these applications include the production of eprosartan, an effective treatment for hypertension, and temoporfin, a photosensitizer used in photodynamic therapy .

-

- Application : Bromoalkylation of thiols is a significant reaction in organic chemistry, with applications in the synthesis of a wide range of compounds .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

- Results or Outcomes : The outcomes of these applications include the production of a variety of organic compounds with diverse properties .

-

- Application : This compound is used in the synthesis of various organic compounds .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

- Results or Outcomes : The outcomes of these applications include the production of a variety of organic compounds with diverse properties .

-

Benzene Rings Containing Porous Polymer Materials (B-PPMs)

- Application : These materials have been prepared for the separation of CO2 from mixed gases .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

- Results or Outcomes : The outcomes of these applications include the production of materials that can effectively separate CO2 from mixed gases .

Safety And Hazards

特性

IUPAC Name |

4-(bromomethyl)-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBADXNEYMARJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C#N)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,5-difluorobenzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

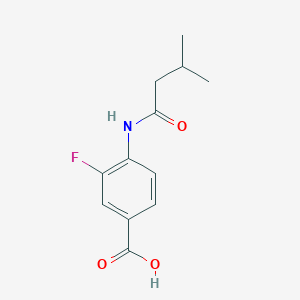

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

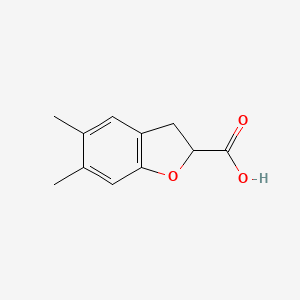

![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)

![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)